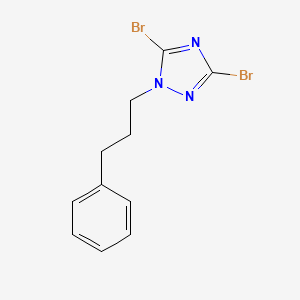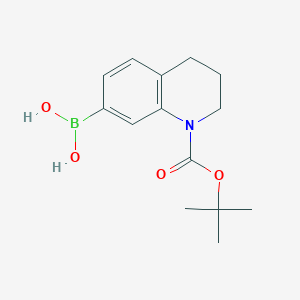
2-Chloro-4-(trifluoromethylthio)aniline, 98%
Descripción general
Descripción
2-Chloro-4-(trifluoromethylthio)aniline, 98% (2C4TFA) is an organic compound with a wide range of potential applications in scientific research. It is a colorless liquid with a molecular weight of 201.53 g/mol and a boiling point of 132.7 °C. In recent years, 2C4TFA has been increasingly used in various scientific research applications due to its unique properties and potential advantages over other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethylthio)aniline, 98% has a wide range of potential applications in scientific research, including use as a reagent in organic synthesis, as a catalyst for the synthesis of polymers and other polymeric materials, and as a ligand for the preparation of coordination complexes. Additionally, 2-Chloro-4-(trifluoromethylthio)aniline, 98% can be used as a fluorescent probe for the detection of biological molecules, as well as for the detection of reactive oxygen species. Furthermore, 2-Chloro-4-(trifluoromethylthio)aniline, 98% has been used in the synthesis of organic semiconductors and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
2-Chloro-4-(trifluoromethylthio)aniline, 98% has been shown to act as a Lewis acid, forming a complex with Lewis bases such as nitrogen, oxygen, and sulfur. This complex can then interact with other molecules, leading to a variety of chemical reactions. Additionally, 2-Chloro-4-(trifluoromethylthio)aniline, 98% can act as a catalyst for the synthesis of polymers and other polymeric materials, as well as a ligand for the preparation of coordination complexes.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylthio)aniline, 98% has been found to be non-toxic in animal studies, and it has been shown to have no mutagenic or teratogenic effects. Additionally, 2-Chloro-4-(trifluoromethylthio)aniline, 98% has been found to have no adverse effects on the reproductive system or on the development of the fetus. Furthermore, 2-Chloro-4-(trifluoromethylthio)aniline, 98% has been found to have no significant effect on the pharmacokinetics or metabolism of other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2-Chloro-4-(trifluoromethylthio)aniline, 98% in lab experiments are its low cost, its low toxicity, and its wide range of potential applications. Additionally, 2-Chloro-4-(trifluoromethylthio)aniline, 98% is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using 2-Chloro-4-(trifluoromethylthio)aniline, 98%, including its low solubility in water, its tendency to form complexes with other molecules, and its tendency to form polymers.
Direcciones Futuras
The potential future directions for 2-Chloro-4-(trifluoromethylthio)aniline, 98% include further research into its use as a fluorescent probe for the detection of biological molecules and reactive oxygen species, its use as a catalyst for the synthesis of polymers and other polymeric materials, its use as a ligand for the preparation of coordination complexes, and its use as an intermediate in the synthesis of pharmaceuticals. Additionally, further research is needed to explore the potential applications of 2-Chloro-4-(trifluoromethylthio)aniline, 98% in the fields of organic synthesis, materials science, and biotechnology.
Métodos De Síntesis
2-Chloro-4-(trifluoromethylthio)aniline, 98% can be synthesized by a variety of methods, including nucleophilic substitution, direct fluorination, and electrochemical fluorination. The most commonly used method is nucleophilic substitution, which involves the reaction of 2-chloro-4-methylthioaniline with trifluoromethanesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is then quenched with water, and the product is isolated by extraction with an organic solvent, such as dichloromethane.
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQMFNMPXFSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252629 | |
| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethylthio)aniline | |
CAS RN |
99479-67-1 | |
| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)


![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)








